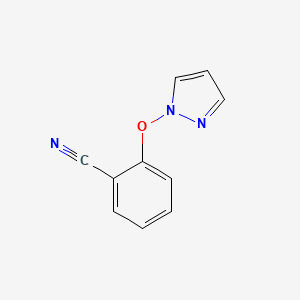![molecular formula C14H10O2S B12881281 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone CAS No. 61255-02-5](/img/structure/B12881281.png)
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan moiety, and an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity.
Material Science: In electronic applications, the compound’s unique structure can facilitate charge transfer and improve conductivity.
Comparación Con Compuestos Similares
1-(2-Furanyl)ethanone: Shares the ethanone group but has a furan ring instead of the thieno[2,3-b]furan moiety.
2-Acetylfuran: Similar structure but lacks the phenyl group.
Uniqueness: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone stands out due to its combined thieno[2,3-b]furan and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
61255-02-5 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-(2-phenylthieno[2,3-b]furan-5-yl)ethanone |
InChI |
InChI=1S/C14H10O2S/c1-9(15)13-8-11-7-12(16-14(11)17-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
ACDXNQAQFBHZQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)OC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


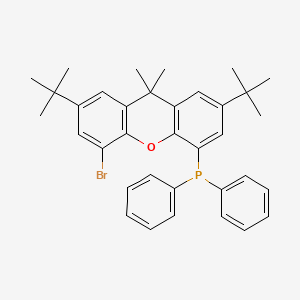
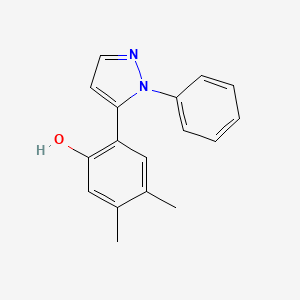

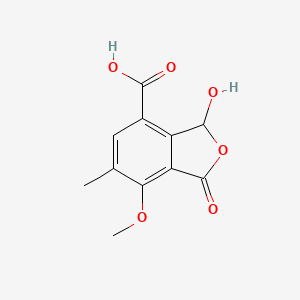
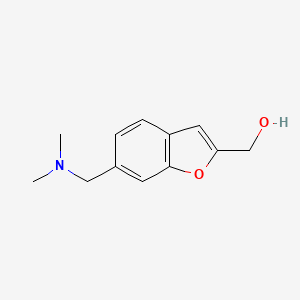

![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
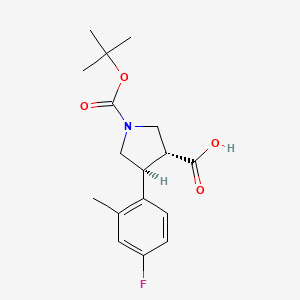
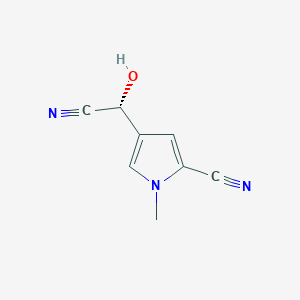
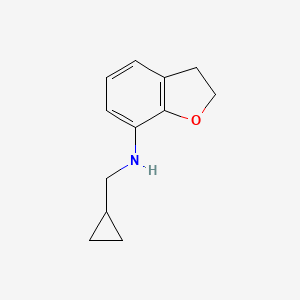
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
